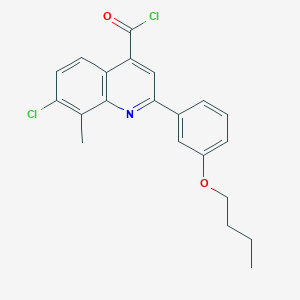

2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

Description

2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a synthetic quinoline derivative featuring a reactive acyl chloride group at position 4 of the quinoline core. The compound is characterized by a 3-butoxyphenyl substituent at position 2, a chlorine atom at position 7, and a methyl group at position 8 of the quinoline ring. This structure renders it a versatile intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic substitution reactions . Its substituents influence its electronic, steric, and solubility properties, making it relevant for pharmaceutical and materials science research.

Properties

IUPAC Name |

2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2NO2/c1-3-4-10-26-15-7-5-6-14(11-15)19-12-17(21(23)25)16-8-9-18(22)13(2)20(16)24-19/h5-9,11-12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOCOYKYTZGLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, characterized by its unique structure and potential biological activities. This compound is represented by the molecular formula and has been studied for its various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Quinoline compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have demonstrated activity against human tumor cells, with some compounds showing IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| Other Quinoline Derivatives | A549 (lung cancer) | 0.5 - 5.0 |

The mechanism underlying the anticancer activity of quinoline derivatives often involves the induction of apoptosis and inhibition of cell proliferation. The compound may interact with various cellular targets, including enzymes involved in cell cycle regulation and apoptosis pathways.

Neuroprotective Effects

In addition to anticancer properties, there is growing interest in the role of quinoline derivatives in neuroprotection. Compounds like this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition Data

| Compound | AChE Inhibition (IC50 ± SEM) |

|---|---|

| This compound | TBD |

| Standard Drug (Galantamine) | 0.62 ± 0.01 μM |

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain compounds within this class can exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

Case Studies and Research Findings

- Study on Cytotoxicity : A study evaluating various quinoline derivatives found that modifications at specific positions on the quinoline ring significantly influenced cytotoxicity against different cancer cell lines. The presence of electron-donating groups was associated with increased activity.

- Neuroprotective Screening : Another research effort assessed the neuroprotective effects of several quinoline derivatives, including this compound, demonstrating promising results in inhibiting AChE activity.

- Antimicrobial Evaluation : A comparative study highlighted the antimicrobial efficacy of quinoline compounds against a range of pathogens, suggesting that structural variations could enhance their effectiveness.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that 2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride may exhibit similar activities against various microbial targets due to its structural features . Research into quinoline compounds has shown promise in developing new antimicrobial agents, particularly against resistant strains.

-

Kinase Inhibition :

- The quinoline core structure is prevalent in many kinase inhibitors. The potential for this compound to act as a kinase inhibitor makes it a candidate for further investigation in cancer therapies and other diseases where kinases play a critical role.

- Anti-inflammatory Properties :

Organic Synthesis Applications

-

Reagent for Acylation Reactions :

- The carbonyl chloride functional group makes this compound a valuable reagent in organic synthesis. It can be utilized for acylation reactions, allowing the introduction of the 2-(3-butoxyphenyl)-7-chloro-8-methylquinolin-4-carbonyl group into other molecules . This property facilitates the development of novel compounds with enhanced biological activities.

- Synthetic Pathways :

Case Studies and Research Findings

Comparison with Similar Compounds

The compound is part of a broader family of quinoline-4-carbonyl chlorides with structural variations in substituent positions and functional groups. Below is a detailed comparison with key analogs:

Structural Variations and Physicochemical Properties

Key Comparative Analysis

Aryl Group Substitution

- Butoxyphenyl vs. In contrast, dichlorophenyl analogs (e.g., CAS 1160256-71-2) feature electron-withdrawing chlorine atoms, increasing the electrophilicity of the acyl chloride group and reactivity in nucleophilic substitutions . Dichlorophenyl variants are often discontinued, possibly due to challenges in synthesis, stability, or undesired reactivity .

Quinoline Substituent Positioning

- Methyl groups also increase hydrophobicity, affecting solubility .

Positional Isomerism

- 3- vs. 4-Butoxyphenyl :

- The meta-substituted butoxy group in the target compound creates a distinct spatial arrangement compared to the para-substituted QY-9203. This difference may influence intermolecular interactions in crystal packing or protein binding .

Preparation Methods

Formation of the Quinoline Core

The foundational step in preparing 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is synthesizing the quinoline ring system. This is typically achieved via the Friedländer synthesis , a well-established method involving the condensation of aniline derivatives with carbonyl compounds under acidic or basic catalysis.

- Key Reaction: Condensation of 2-aminobenzaldehyde or related aniline derivatives with ketones or aldehydes.

- Catalysts: Acidic (e.g., sulfuric acid, polyphosphoric acid) or basic (e.g., sodium hydroxide) conditions.

- Outcome: Formation of the 7-chloro-8-methylquinoline skeleton.

This step ensures the quinoline nucleus is properly functionalized to allow subsequent substitutions and modifications.

Chlorination at the 7-Position

The presence of a chlorine atom at the 7-position of the quinoline ring is typically achieved through selective chlorination reactions:

- Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).

- Mechanism: Electrophilic aromatic substitution or conversion of hydroxyl/carboxyl groups to chlorides.

- Control: Reaction conditions are optimized to avoid over-chlorination or side reactions.

This chlorination is crucial for the compound’s reactivity and potential as a synthetic intermediate.

Formation of the Carbonyl Chloride Group at the 4-Position

The final key step is converting the carboxylic acid or related precursor at the 4-position of the quinoline ring into the reactive carbonyl chloride (acyl chloride) functional group.

- Typical Precursors: 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid.

- Reagents: Oxalyl chloride ((COCl)2) or thionyl chloride (SOCl2) are commonly used.

- Conditions: Reactions are carried out under anhydrous conditions, often with catalytic amounts of DMF to activate the reagent.

- Outcome: Formation of the acid chloride, which is highly reactive for further synthetic transformations.

This step is essential for producing the target compound with the desired electrophilic carbonyl chloride group.

Industrial Scale Considerations

For industrial production, the synthetic route is adapted to optimize yield, purity, and cost-effectiveness:

- Continuous Flow Reactors: Used for better control over reaction parameters and scalability.

- Automated Synthesis Platforms: Enhance reproducibility and reduce human error.

- Purification Techniques: Advanced chromatographic methods and crystallization ensure high purity.

- Environmental and Safety Measures: Handling of chlorinating agents and reactive intermediates is carefully managed.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Quinoline Core Formation | Aniline derivatives + carbonyl compounds; acid/base catalysis | Formation of quinoline ring system |

| 2 | Attachment of 3-Butoxyphenyl Group | 3-Butoxyphenyl derivatives, NaH or KOtBu, DMF/THF | Introduction of butoxyphenyl substituent |

| 3 | Chlorination at 7-Position | SOCl2, PCl5, or NCS; controlled electrophilic substitution | Introduction of chlorine atom |

| 4 | Conversion to Carbonyl Chloride | Oxalyl chloride or thionyl chloride, DMF catalyst | Formation of reactive acyl chloride functional group |

| 5 | Industrial Optimization | Continuous flow reactors, automated synthesis, chromatography | Scale-up, yield and purity enhancement |

Research Findings and Analysis

- The Friedländer synthesis remains the most reliable method for quinoline core construction, providing a versatile platform for further functionalization.

- The use of strong bases in the alkylation step ensures efficient nucleophilic substitution but requires careful temperature control to minimize side reactions.

- Chlorination reagents such as thionyl chloride are preferred for their dual role in chlorination and conversion of acids to acid chlorides, streamlining synthesis.

- Conversion to the carbonyl chloride is a sensitive step requiring strictly anhydrous conditions to prevent hydrolysis.

- Industrial methods increasingly favor continuous flow techniques to improve reproducibility and safety when handling reactive chlorinating agents.

- Comparative studies with related quinoline derivatives suggest that the butoxy group’s size and electronic effects influence reactivity and biological activity, underscoring the importance of precise synthetic control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride?

- Methodology : The synthesis typically involves coupling reactions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 3-butoxyphenyl group to the quinoline core. Subsequent chlorination and carbonyl chloride formation may require thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Purification via column chromatography or crystallization in solvents like ethyl acetate is recommended .

- Key Considerations : Monitor reaction progress using TLC and ensure inert atmospheres for moisture-sensitive intermediates (e.g., acyl chlorides) .

Q. How should this compound be handled and stored to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact and inhalation of vapors. Acyl chlorides are highly reactive with water; use anhydrous solvents and dry glassware .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C. Desiccate to prevent hydrolysis. Regularly inspect containers for integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm substituent positions (e.g., 3-butoxyphenyl, methyl, chloro groups) and quinoline backbone integrity. Compare chemical shifts to analogous compounds (e.g., 7-chloro-2-(3-chlorophenyl) derivatives) .

- HRMS : Validate molecular weight and isotopic patterns. Use ESI or MALDI-TOF for high-precision mass analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Antimicrobial Assays : Follow protocols for 3-quinolinecarboxylic acid derivatives. Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution to determine MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., fluoro, methoxy groups) and compare bioactivity trends .

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Troubleshooting :

- Impurity Detection : Re-purify via preparative HPLC if unexpected peaks arise.

- Dynamic Effects : Consider rotational barriers (e.g., butoxyphenyl group) causing split signals. Use variable-temperature NMR to confirm .

- Validation : Cross-reference with computational models (DFT calculations) for predicted chemical shifts .

Q. What strategies optimize synthetic yield for large-scale preparation?

- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (e.g., PCy₃) to enhance coupling efficiency .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates. Adjust reaction temperature (80–120°C) to balance rate and side reactions .

- Workflow Integration : Implement flow chemistry for continuous processing of moisture-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.